An In-depth Technical Guide to the Mechanism of Action of Metaphit Methanesulfonate Salt
An In-depth Technical Guide to the Mechanism of Action of Metaphit Methanesulfonate Salt
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Metaphit methanesulfonate salt is a potent and invaluable research tool in the field of neuropharmacology. As a derivative of phencyclidine (PCP), its primary mechanism of action involves the irreversible, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive technical overview of Metaphit's mechanism, detailing its chemical properties, its specific interaction with the PCP binding site within the NMDA receptor ion channel, and the functional consequences of this interaction on neurotransmission and behavior. Furthermore, this document outlines key experimental protocols for studying Metaphit's effects and discusses its applications in neuroscience research, particularly in the study of psychiatric and neurological disorders.
Introduction to Metaphit
Metaphit, chemically known as 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine methanesulfonate salt, is a derivative of the dissociative anesthetic phencyclidine (PCP).[1][2] Its synthesis and characterization were driven by the need for a tool to irreversibly block the PCP binding site on the NMDA receptor, thereby allowing for a more detailed investigation of this receptor's function.[3] Its significance as a research tool lies in its ability to produce a long-lasting, covalent modification of its target, which has facilitated numerous studies into the role of NMDA receptors in various physiological and pathological processes.[4]
Chemical Properties of Metaphit Methanesulfonate Salt [1][2][5][6]
| Property | Value |
| Chemical Formula | C18H24N2S•CH3SO3H |
| Molecular Weight | 396.57 g/mol |
| CAS Number | 99287-12-4 |
| Appearance | Solid |
| Key Functional Group | Isothiocyanate (-N=C=S) |
The NMDA Receptor: The Primary Target of Metaphit
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that is crucial for excitatory synaptic transmission and synaptic plasticity, which are fundamental to learning and memory.[7][8] The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[7] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potentials.[9] For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as depolarization of the postsynaptic membrane to relieve the Mg2+ block.[9]
Within the ion channel of the NMDA receptor lies a distinct binding site for phencyclidine (PCP) and related compounds.[10] This site is also the target for other uncompetitive antagonists like ketamine and MK-801. Binding to this site physically obstructs the flow of ions, primarily Ca2+ and Na+, through the channel, thereby inhibiting NMDA receptor function.[11]
The Covalent and Irreversible Mechanism of Action
Metaphit's unique mechanism of action stems from its isothiocyanate group, which acts as a reactive electrophile.[12] This allows Metaphit to form a covalent bond with a nucleophilic residue within the PCP binding site of the NMDA receptor. This irreversible binding distinguishes Metaphit from other non-competitive antagonists that bind reversibly.[4]
The proposed mechanism involves a two-step process:
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Initial Reversible Binding: Metaphit, due to its structural similarity to PCP, first binds non-covalently to the PCP site within the NMDA receptor's ion channel.
-
Covalent Bond Formation: Following the initial binding, the highly reactive isothiocyanate group of Metaphit undergoes a chemical reaction with a nucleophilic amino acid residue (e.g., the amine group of a lysine residue) within the binding pocket. This forms a stable thiourea linkage, resulting in the irreversible acylation of the receptor.
This covalent modification leads to a long-lasting and insurmountable antagonism of the NMDA receptor.[3]
Caption: Mechanism of Metaphit's irreversible antagonism of the NMDA receptor.
Functional Consequences of Metaphit Binding
The irreversible binding of Metaphit to the NMDA receptor has profound and long-lasting effects on neuronal function and behavior.
-
Inhibition of NMDA Receptor-Mediated Ion Flux: By physically occluding the ion channel, Metaphit prevents the influx of Ca2+ and Na+ that normally occurs upon receptor activation. This leads to a potent and sustained inhibition of NMDA receptor-mediated currents.
-
Long-Lasting Non-Competitive Antagonism: Due to the covalent nature of the bond, the antagonism produced by Metaphit is not overcome by increasing the concentration of the agonist (glutamate). The duration of the effect is dependent on the turnover rate of the receptor protein itself.
-
Effects on Excitatory Neurotransmission: As NMDA receptors are key to excitatory neurotransmission, their prolonged inhibition by Metaphit can significantly dampen synaptic activity.
-
Behavioral Effects: In vivo administration of Metaphit in animal models produces a range of behavioral effects. While initially proposed as a PCP antagonist, studies have shown that Metaphit can have complex actions, including PCP-like agonist effects in some contexts and potentiation of the effects of other PCP-like drugs.[3][13][14] It has been shown to disrupt motor behavior and can induce a state that models certain aspects of psychosis.[13][15][16][17] However, its effectiveness as a straightforward antagonist in all behavioral paradigms is debated.[18]
Experimental Protocols for Studying Metaphit's Action
In Vitro Radioligand Binding Assay
Objective: To determine the binding characteristics of Metaphit to the NMDA receptor, including its ability to irreversibly block the binding of other ligands.[19][20][21]
Principle: This assay uses a radiolabeled ligand that binds to the PCP site (e.g., [3H]MK-801). By pre-treating neuronal membranes with Metaphit and then attempting to displace the radioligand, one can quantify the extent of irreversible binding.[18]
Step-by-Step Methodology: [22][23]
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Pre-incubation with Metaphit: Incubate the membrane preparation with varying concentrations of Metaphit methanesulfonate salt for a specified time to allow for covalent binding.
-
Washing: Centrifuge and wash the membranes multiple times to remove any unbound Metaphit. This step is crucial to ensure that any observed effect is due to irreversible binding.
-
Radioligand Incubation: Resuspend the washed membranes and incubate them with a saturating concentration of a radiolabeled PCP site ligand (e.g., [3H]MK-801).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Compare the amount of radioligand binding in Metaphit-treated membranes to control (untreated) membranes. A reduction in binding in the treated group indicates irreversible blockade of the binding sites.
Caption: Workflow for a radioligand binding assay to assess irreversible binding.
Electrophysiological Recording (Patch-Clamp)
Objective: To directly measure the effect of Metaphit on NMDA receptor-mediated currents in neurons.[7][9][24]
Principle: The patch-clamp technique allows for the recording of ion flow through single or multiple ion channels in a patch of neuronal membrane. By applying Metaphit and then activating NMDA receptors with their agonists, the extent and duration of channel blockade can be measured.
Step-by-Step Methodology:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record baseline NMDA receptor-mediated currents by applying glutamate and glycine in the presence of antagonists for other glutamate receptors (AMPA/kainate) and voltage-gated sodium and potassium channels.
-
Metaphit Application: Perfuse the cell with a solution containing Metaphit for a defined period.
-
Washout: Wash out the unbound Metaphit from the recording chamber.
-
Post-Metaphit Recording: Again, elicit NMDA receptor currents and compare their amplitude to the baseline recordings.
-
Data Analysis: A significant and sustained reduction in the current amplitude after Metaphit application and washout indicates irreversible channel block.
Applications in Research
Metaphit's unique properties make it a valuable tool for a variety of research applications:
-
Studying NMDA Receptor Function: By irreversibly silencing a population of NMDA receptors, researchers can investigate their role in synaptic plasticity, neuronal development, and excitotoxicity.[8][10][25][26]
-
Animal Models of Psychosis: The administration of NMDA receptor antagonists, including PCP and ketamine, is a well-established method for inducing psychosis-like symptoms in animals.[15][16][17][27] Metaphit can be used to create a long-lasting model of NMDA receptor hypofunction, which is hypothesized to be involved in the pathophysiology of schizophrenia.[28][29]
-
Drug Discovery: Metaphit can be used in screening assays to identify novel compounds that may interact with the PCP binding site or allosterically modulate NMDA receptor function.
Summary and Future Directions
Metaphit methanesulfonate salt is a powerful neuropharmacological tool that acts as an irreversible, non-competitive antagonist of the NMDA receptor. Its mechanism of action, involving the covalent modification of the PCP binding site within the receptor's ion channel, leads to a long-lasting blockade of receptor function. This property has been exploited in numerous in vitro and in vivo studies to elucidate the role of NMDA receptors in health and disease. While its behavioral effects can be complex, its utility in creating sustained models of NMDA receptor hypofunction remains a key application. Future research may focus on using Metaphit to further dissect the role of specific NMDA receptor subtypes in different brain regions and to explore the long-term consequences of irreversible NMDA receptor blockade on neuronal circuitry and behavior.
References
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Contreras, P. C., et al. (1987). Metaphit, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors. Journal of Pharmacology and Experimental Therapeutics, 243(3), 875-881. [Link]
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National Center for Biotechnology Information. (n.d.). Metaphit methanesulfonate salt. PubChem Compound Summary for CID 6604126. Retrieved from [Link]
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Koek, W., et al. (1987). Effects of metaphit, a proposed phencyclidine receptor acylator, on catalepsy in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 243(3), 969-974. [Link]
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Contreras, P. C., et al. (1987). Metaphit, a proposed phencyclidine receptor acylator: disruption of mouse motor behavior and absence of PCP antagonist activity. Neuropharmacology, 26(8), 1147-1152. [Link]
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Freed, W. J., et al. (1991). Metaphit fails to antagonize PCP-induced passive avoidance deficit. Pharmacology Biochemistry and Behavior, 38(1), 231-233. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
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Jones, S. M., et al. (2014). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 5(11), 1089-1098. [Link]
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Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Physiology, NMDA Receptor. StatPearls. Retrieved from [Link]
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Jones, B. E., & Roberts, D. J. (2005). Animal models of psychosis: current state and future directions. Current Opinion in Investigational Drugs, 6(1), 37-43. [Link]
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Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 26(2), 133-146. [Link]
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Lindsley, C. W. (2014). Covalent protein modification: The current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 21, 101-108. [Link]
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